Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine
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Overview
Description
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine is a peptide compound composed of nine amino acids. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine and lysine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various chemical groups can be introduced using reagents like carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in wound healing and as an anti-inflammatory agent.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its role in skin repair and anti-aging applications.
Glycyl-L-leucyl-L-glutaminyl-L-histidyl-L-tryptophyl-L-valyl-L-prolyl-L-alpha-glutamyl-L-leucine: Another peptide with potential therapeutic applications.
Uniqueness
Glycyl-L-leucyl-L-valyl-L-leucylglycyl-L-prolyl-L-isoleucyl-L-histidyl-L-lysine is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic benefits. Its combination of amino acids can result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
464188-57-6 |
---|---|
Molecular Formula |
C44H76N12O10 |
Molecular Weight |
933.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H76N12O10/c1-9-27(8)37(43(64)53-32(19-28-21-47-23-49-28)39(60)51-29(44(65)66)13-10-11-15-45)55-41(62)33-14-12-16-56(33)35(58)22-48-38(59)30(17-24(2)3)52-42(63)36(26(6)7)54-40(61)31(18-25(4)5)50-34(57)20-46/h21,23-27,29-33,36-37H,9-20,22,45-46H2,1-8H3,(H,47,49)(H,48,59)(H,50,57)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,55,62)(H,65,66)/t27-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
WDMSDSPHVIFOCK-WWNCHKICSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
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